2-Fluoro-3,6-dimethoxybenzamide
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Overview
Description
2-Fluoro-3,6-dimethoxybenzamide is an organic compound with the molecular formula C9H10FNO3 It is a derivative of benzamide, characterized by the presence of fluorine and methoxy groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3,6-dimethoxybenzamide can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is efficient and yields high purity products. Another method involves the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This green and efficient pathway provides a high yield of benzamide derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of ultrasonic irradiation and green catalysts is preferred for its eco-friendly nature and high efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3,6-dimethoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and methoxy groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.
Condensation Reactions: The amide group can react with carboxylic acids and amines to form new amide derivatives.
Common Reagents and Conditions
Nucleophilic Fluorination: Fluoride salts in polar aprotic solvents.
Condensation: Diatomite earth@IL/ZrCl4 under ultrasonic irradiation.
Major Products
The major products formed from these reactions include various substituted benzamides and fluorinated aromatic compounds, which can be further utilized in different applications.
Scientific Research Applications
2-Fluoro-3,6-dimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential antibacterial and antioxidant activities.
Industry: Utilized in the production of pharmaceuticals, plastics, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Fluoro-3,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The presence of fluorine and methoxy groups enhances its binding affinity to certain proteins and enzymes, leading to various biological effects. For example, fluorinated benzamides have been shown to inhibit the activity of specific bacterial enzymes, contributing to their antibacterial properties .
Comparison with Similar Compounds
2-Fluoro-3,6-dimethoxybenzamide can be compared with other similar compounds, such as:
2,6-Difluoro-3-methoxybenzamide: Known for its strong hydrophobic interactions and non-planar conformation, which enhances its binding to target proteins.
3-Methoxybenzamide: Lacks the fluorine atoms, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and properties make it a valuable intermediate in organic synthesis, a promising candidate in drug discovery, and a useful compound in industrial applications.
Properties
Molecular Formula |
C9H10FNO3 |
---|---|
Molecular Weight |
199.18 g/mol |
IUPAC Name |
2-fluoro-3,6-dimethoxybenzamide |
InChI |
InChI=1S/C9H10FNO3/c1-13-5-3-4-6(14-2)8(10)7(5)9(11)12/h3-4H,1-2H3,(H2,11,12) |
InChI Key |
QTAFGSQYERBLLO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)F)C(=O)N |
Origin of Product |
United States |
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